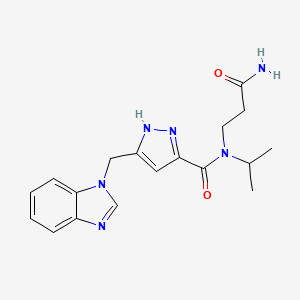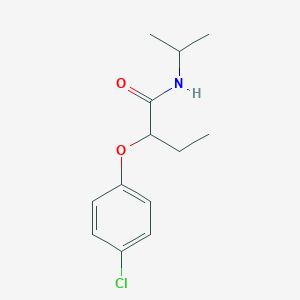
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol, also known as BDQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDQ belongs to the class of compounds known as quinoline derivatives and possesses a unique chemical structure that makes it an attractive target for drug development.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol involves the inhibition of the ATP synthase enzyme in the bacterial membrane. This enzyme is responsible for the production of ATP, which is essential for the survival of Mycobacterium tuberculosis. 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol binds to a specific site on the ATP synthase enzyme and disrupts its function, leading to the death of the bacteria.
Biochemical and Physiological Effects
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has a low toxicity profile and is well-tolerated in animal models. Additionally, 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has been shown to have a long half-life, which could potentially reduce the frequency of dosing required for treatment.
Advantages and Limitations for Lab Experiments
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has several advantages for use in lab experiments. Its unique chemical structure makes it an attractive target for drug development, and its potent activity against drug-resistant strains of tuberculosis makes it a promising candidate for the treatment of this disease. However, there are also limitations to the use of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol in lab experiments, including its high cost and the need for specialized equipment for its synthesis and analysis.
Future Directions
There are several future directions for the use of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol in scientific research. One area of interest is the development of new drugs that are based on the chemical structure of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol and to identify any potential drug interactions or side effects. Finally, there is a need for more research into the use of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol in combination with other drugs for the treatment of tuberculosis.
Synthesis Methods
The synthesis of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol involves the condensation of 3-bromo-4,5-diethoxybenzaldehyde with quinuclidin-3-ol in the presence of a suitable acid catalyst. This reaction results in the formation of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol as a yellow crystalline solid with a high yield.
Scientific Research Applications
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has shown promising results in various scientific research applications. One of the primary areas of interest is its potential use as an anti-tuberculosis drug. Studies have shown that 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol exhibits potent activity against drug-resistant strains of tuberculosis and has a unique mechanism of action that targets the bacterial ATP synthase enzyme.
properties
IUPAC Name |
(2E)-2-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3/c1-3-22-16-11-12(9-14(19)18(16)23-4-2)10-15-17(21)13-5-7-20(15)8-6-13/h9-11,13,17,21H,3-8H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLCDSSAPFINT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(C3CCN2CC3)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(C3CCN2CC3)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-fluorobenzyl)-3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5497971.png)
![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)
methanone](/img/structure/B5497988.png)
![N~1~-(2-ethylphenyl)-N~3~-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-beta-alaninamide](/img/structure/B5497997.png)

![methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B5498017.png)
![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![rel-(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5498037.png)

![4-[(3-methyl-2-pyridinyl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5498045.png)

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5498086.png)

